Mu‑Opioid Receptor Activation vs. Muscarinic M1 Receptor Profile – Functional Selectivity Fingerprint
In a cell‑based functional assay, (E)-N-(4‑methylbenzylidene)-4-(pyridin‑2‑yl)piperazin‑1‑amine activated the mu‑opioid receptor (MOR‑1) with a mean activation signal of 4.41 at 9.3 µM, while at the muscarinic acetylcholine receptor M1 it showed negligible activation (−1.07 at 3 µM) . This ~5.5‑fold differential window between MOR‑1 and M1 activation, measured under identical screening infrastructure, contrasts with related arylidene‑piperazines that often exhibit promiscuous aminergic receptor engagement. No direct head‑to‑head data are publicly available for the 4‑bromo or 4‑diethylamino analogs, but the divergent behavior of the 4‑methyl derivative within the same screening panel indicates a substituent‑dependent selectivity profile relevant for probe selection in opioid‑biased signaling studies.
| Evidence Dimension | Functional activation differential (MOR‑1 vs. M1) |
|---|---|
| Target Compound Data | MOR‑1 activation = 4.41 (9.3 µM); M1 activation = –1.07 (3 µM) |
| Comparator Or Baseline | Baseline: M1 activation signal for the same compound; comparator set: other arylidene‑piperazines in the screening library (individual data not disaggregated) |
| Quantified Difference | Approximately 5.5‑fold higher activation signal at MOR‑1 relative to M1 |
| Conditions | Cell‑based reporter assay; Scripps Research Institute Molecular Screening Center; HepG2 cytotoxicity counter‑screen |
Why This Matters
Users seeking a mu‑opioid receptor probe with reduced muscarinic off‑target liability can prioritize this 4‑methyl analog over uncharacterized arylidene‑piperazine alternatives.
